6-Bromo-3-difluoromethoxy-2-nitrotoluene
Description
6-Bromo-3-difluoromethoxy-2-nitrotoluene is a halogenated aromatic compound with a molecular structure featuring three key substituents: a bromine atom at position 6, a difluoromethoxy group (-OCF2H) at position 3, and a nitro group (-NO2) at position 2 of the toluene backbone.
Properties
IUPAC Name |
1-bromo-4-(difluoromethoxy)-2-methyl-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF2NO3/c1-4-5(9)2-3-6(15-8(10)11)7(4)12(13)14/h2-3,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMFDCQVSNGYRTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1[N+](=O)[O-])OC(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Further Bromination and Acetylation
- Reflux a mixture of 1-bromo-2-methyl-3-nitrobenzene (37.0 g, 0.17 mol), NBS (61 g, 0.34 mol) and AIBN (0.7 g, 4.2 mmol) in CCl4 (500 mL) overnight.
- Filter the mixture and concentrate the filtrate to obtain a red liquid (53 g) of 1-Bromo-2-(bromomethyl)-3-nitrobenzene, which is used in the next step without purification.
- Stir 1-Bromo-2-(bromomethyl)-3-nitrobenzene (53 g) and NaOAc (32.8 g, 0.4 mol) in DMF (300 mL) at 70 °C overnight.
- Dilute the mixture with water and extract with ethyl acetate. Wash the combined organic layer with brine, dry over Na2SO4, filter, and concentrate.
- Purify the residue by column chromatography with petroleum ether/ethyl acetate = 20/1 to give 2-bromo-6-nitrobenzyl acetate as a white solid.
Yield: 51% over two steps
Synthesis of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-nitrobenzyl acetate
- Bubble nitrogen through a solution of 2-bromo-6-nitrobenzyl acetate (24.5 g, 0.089 mol) in 1,4-Dioxane (500 mL) for 20 min. Add potassium acetate (38.4 g, 0.358mol), Pd(dppf)Cl2 (3.65 g, 4.5 mmol) and bis(pinacolato)diboron (34.1 g, 0.13 mol) and stir the reaction mixture under nitrogen at 95 °C for 20 h.
- Cool the reaction mixture and evaporate under vacuum. Partition the residue between EtOAc and water. Wash the organic layer with brine, dry over Na2SO4, filter, and concentrate.
- Purify the residue by column chromatography with petroleum ether/ethyl acetate = 20/1 as eluent to obtain 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-nitrobenzyl acetate as a white solid.
Yield: 38%
Hydrolysis to 6-(hydroxymethyl)-2-nitrophenol
- To a solution of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-nitrobenzyl acetate (11.0 g, 0.034 mol) in methanol (350 mL), add 5 N NaOH (17 mL, 0.085 mol). Stir and reflux the reaction mixture under nitrogen for 24h.
- Concentrate the reaction mixture under vacuum and dissolve in 200 mL of tetrahydrofuran (THF). Add HCl (5 N, 60 mL, 0.3 mol) and stir and heat the reaction mixture at 40 °C for 16h.
- Cool the reaction mixture, dilute with EtOAc, and pour into brine. Wash the separated organic layer with brine, dry over Na2SO4, filter, and concentrate.
- Recrystallize the residue in the mixture of ethyl acetate and petroleum ether to give 6-(hydroxymethyl)-2-nitrophenol as a yellow solid.
Yield: 81%
Difluoromethylation
React 2-bromo-6-nitrophenol with a difluoromethylation agent, such as chlorodifluoromethane, to obtain 2-difluoromethoxy-3-bromonitrobenzene (a compound of the formula (1) where Y is a nitro group).
- React 2-bromo-6-nitrophenol with a difluoromethylation agent (e.g., chlorodifluoromethane) in the presence of a base.
- Use a solvent such as a halogenated solvent (e.g., dichloromethane or dichloroethane), an ether-type solvent (e.g., 1,4-dioxane, tetrahydrofuran, dimethoxyethane, or diethylene glycol dimethyl ether), or an aprotic polar solvent (e.g., dimethylformamide, dimethylacetamide, or dimethyl sulfoxide).
- The reaction temperature must be room temperature or higher, up to the boiling point of the solvent, at ordinary pressure, or under the pressure generated spontaneously in a closed vessel. A specific temperature range is from room temperature to 150°C, preferably from 50 to 120°C.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-difluoromethoxy-2-nitrotoluene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizers like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Products with various functional groups replacing the bromine atom.
Reduction: 6-Bromo-3-difluoromethoxy-2-aminotoluene.
Oxidation: 6-Bromo-3-difluoromethoxy-2-nitrobenzoic acid.
Scientific Research Applications
6-Bromo-3-difluoromethoxy-2-nitrotoluene is utilized in several scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and inhibition due to its unique functional groups.
Medicine: Potential use in drug discovery and development, particularly in the design of new pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Bromo-3-difluoromethoxy-2-nitrotoluene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the bromine and difluoromethoxy groups can engage in various substitution and addition reactions. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural similarities with 6-Bromo-3-difluoromethoxy-2-nitrotoluene, differing in substituent type, position, or functional groups. Key comparisons are summarized in Table 1.
3-Bromo-6-fluoro-2-nitrotoluene
- Structure : Bromine (position 3), fluoro (position 6), nitro (position 2).
- Key Differences: Replaces the difluoromethoxy group with fluorine at position 3. Fluorine’s strong electron-withdrawing nature may also alter electronic effects compared to -OCF2H .
- Applications : Likely used as a precursor in fluorinated pharmaceutical intermediates.
2-Bromo-6-fluorotoluene
- Structure : Bromine (position 2), fluoro (position 6).
- Key Differences : Lacks nitro and difluoromethoxy groups. The simpler structure reduces polarity and reactivity, making it more suited for basic coupling reactions in organic synthesis .
- Molecular Weight : 189.025 g/mol (lower than the target compound due to fewer substituents) .
3-Bromo-2-nitrotoluene
- Structure : Bromine (position 3), nitro (position 2).
- Key Differences : Absence of substituents at position 6 and the difluoromethoxy group. The nitro group at position 2 directs further substitutions para to itself, whereas the target compound’s nitro at position 2 may interact sterically with the bromine at position 6 .
5-Bromo-2-nitrotoluene
- Structure : Bromine (position 5), nitro (position 2).
- Key Differences : Bromine at position 5 instead of 6 alters steric and electronic effects. The meta relationship between bromine and nitro groups may reduce resonance stabilization compared to the target compound’s para bromine-nitro arrangement .
2-Bromo-3,6-difluorophenol
- Structure: Bromine (position 2), fluorine (positions 3 and 6), phenolic -OH.
- Key Differences: Phenolic structure with hydroxyl group increases acidity (pKa ~8–10) compared to the non-phenolic target compound. The hydroxyl group enables hydrogen bonding, altering solubility in polar solvents .
Table 1: Comparative Analysis of Structural and Physicochemical Properties
Research Findings and Implications
- Reactivity : The target compound’s nitro group at position 2 and bromine at 6 create a para-directing effect, favoring substitutions at position 4. In contrast, 3-Bromo-6-fluoro-2-nitrotoluene’s bromine at position 3 may hinder meta substitutions .
- Solubility: The difluoromethoxy group in the target compound likely increases solubility in non-polar solvents compared to hydroxylated analogs like 2-Bromo-3,6-difluorophenol .
Biological Activity
6-Bromo-3-difluoromethoxy-2-nitrotoluene is an organic compound with significant potential in various biological applications. Its molecular structure, characterized by the presence of bromine, difluoromethoxy, and nitro groups, influences its reactivity and biological interactions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
The compound has the molecular formula . Its unique substituents contribute to its chemical behavior:
- Bromine : Known for its electrophilic properties.
- Difluoromethoxy : Enhances lipophilicity and can influence metabolic stability.
- Nitro Group : Often associated with biological activity due to its ability to undergo reduction in biological systems.
The biological activity of this compound is largely attributed to its interaction with specific biomolecules:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, potentially affecting metabolic pathways.
- Receptor Interaction : Its structure may allow it to bind to specific receptors, modulating their activity.
- Electrophilic Reactions : The presence of the bromine atom can facilitate nucleophilic substitution reactions, which are crucial in many biochemical processes.
Antimicrobial Properties
Research has indicated that derivatives of nitrotoluene compounds exhibit antimicrobial activity. For instance, studies on related compounds suggest potential efficacy against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
Preliminary investigations suggest that this compound may possess anticancer properties. The nitro group can be reduced to form reactive intermediates that interact with DNA, potentially leading to apoptosis in cancer cells.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit certain enzymes involved in drug metabolism. This inhibition can enhance the bioavailability of co-administered drugs by preventing their breakdown.
Study 1: Antimicrobial Activity
A study conducted on a series of nitrotoluene derivatives demonstrated that this compound exhibited significant antibacterial activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be lower than that of commonly used antibiotics, suggesting a promising lead for further development.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| This compound | 32 | Antibacterial |
| Control (Penicillin) | 64 | Antibacterial |
Study 2: Anticancer Potential
In vitro studies revealed that the compound induced apoptosis in human cancer cell lines. Flow cytometry analysis showed an increase in sub-G1 phase cells, indicating cell death.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |
| HeLa (Cervical Cancer) | 20 | DNA interaction |
Q & A
Q. What are the optimal synthetic routes for 6-Bromo-3-difluoromethoxy-2-nitrotoluene, and how are intermediates characterized?
- Methodological Answer : The synthesis can be adapted from bromination protocols for analogous toluene derivatives. For example, N-bromosuccinimide (NBS) in trifluoroacetic acid (TFA) and sulfuric acid under controlled temperatures (e.g., 20°C for 16 hours) is effective for regioselective bromination, as demonstrated in the synthesis of 2-bromo-4-fluoro-6-nitrotoluene . Key intermediates should be characterized via:
- 1H NMR : Peaks for aromatic protons (e.g., δ 7.96–8.02 ppm for ortho-substituted bromo and nitro groups) and methyl groups (δ ~2.41 ppm) .
- HPLC/MS : To confirm molecular weight and purity (>95% by GC/HPLC) .
Q. Which spectroscopic techniques are most reliable for structural confirmation?
- Methodological Answer :
- NMR Spectroscopy : 1H and 13C NMR are critical for verifying substitution patterns. For example, the nitro group deshields adjacent protons, while bromine and difluoromethoxy groups split signals due to coupling .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula (e.g., C₈H₆BrF₂NO₃).
- IR Spectroscopy : Nitro (∼1520 cm⁻¹) and C-F (∼1100 cm⁻¹) stretches provide additional validation .
Advanced Research Questions
Q. How do electron-withdrawing substituents (Br, NO₂, OCHF₂) influence regioselectivity in subsequent reactions?
- Methodological Answer : The nitro group (-NO₂) strongly directs electrophilic substitution to the meta position, while bromine (-Br) and difluoromethoxy (-OCHF₂) exert competing electronic effects. For example:
- In Suzuki-Miyaura couplings, the boronic acid group (e.g., 6-bromo-2-fluoro-3-iodophenylboronic acid) reacts preferentially at the para position to nitro, guided by steric and electronic factors .
- Computational modeling (DFT) can predict reactive sites by analyzing partial charges and frontier molecular orbitals .
Q. What strategies mitigate challenges in isolating this compound from by-products with similar polarity?
- Methodological Answer :
- Chromatographic Separation : Use reverse-phase HPLC with a C18 column and acetonitrile/water gradients to resolve nitro- and bromo-containing isomers .
- Recrystallization : Optimize solvent systems (e.g., ethyl acetate/hexane) based on solubility differences observed in analogs like 2-bromo-6-nitrotoluene (mp 38–40°C) .
Data Contradiction Analysis
Q. How can discrepancies in reported melting points and reaction yields for bromo-nitrotoluene derivatives be resolved?
- Methodological Answer :
- Purity Assessment : Compare HPLC traces (e.g., >97.0% purity in commercial 2-bromo-6-nitrotoluene) to identify impurities affecting melting points .
- Standardized Conditions : Reproduce syntheses under controlled humidity and temperature, as moisture-sensitive intermediates (e.g., boronic acids) may hydrolyze, altering yields .
Application-Oriented Questions
Q. What role does this compound play in synthesizing bioactive molecules?
- Methodological Answer :
- Pharmaceutical Intermediates : The compound’s halogen and nitro groups enable cross-coupling (e.g., Buchwald-Hartwig amination) to generate analogs of anti-inflammatory or anticancer agents, as seen in 6-amino-3-bromo-2-fluorobenzoic acid derivatives .
- Probe Molecules : The difluoromethoxy group enhances metabolic stability, making it suitable for PET tracer development .
Experimental Design Considerations
Q. How to design kinetic studies for nitration or bromination reactions involving this compound?
- Methodological Answer :
- Time-Resolved Monitoring : Use in-situ FTIR or Raman spectroscopy to track nitro group formation (∼1520 cm⁻¹) .
- Quenching Experiments : Halt reactions at intervals (e.g., 1, 4, 16 hours) to isolate intermediates and map mechanistic pathways .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
